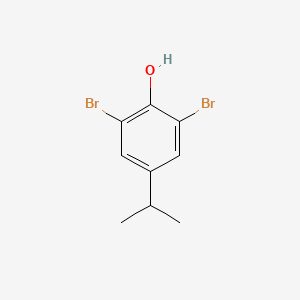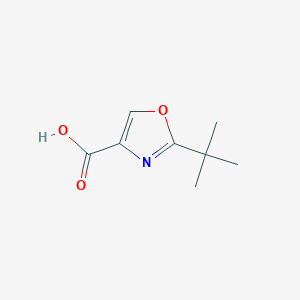
2,6-二溴-4-异丙基苯酚
描述
2,6-Dibromo-4-isopropylphenol, also known as 2,6-DBP, is an organic compound with a wide range of applications. It is used in the synthesis of various compounds, as well as in scientific research and laboratory experiments.
科学研究应用
抗癫痫活性
2,6-二溴-4-异丙基苯酚(丙泊酚的一种变体)已因其抗癫痫活性而受到研究。Martella 等人 (2005) 在癫痫活动体外模型中探索了丙泊酚的电生理效应,突出了其在癫痫治疗中的潜在用途 (Martella 等,2005)。
环境降解和转化
Feng 等人 (2013) 研究了四溴双酚 A (TBBPA)(一种与 2,6-二溴-4-异丙基苯酚相关的化合物)在天然有机物存在下的转化。他们发现 TBBPA 可以被天然存在的酶有效转化,这表明在管理 TBBPA 污染方面具有潜在的环境应用 (Feng 等,2013)。
分析化学和电化学研究
在分析化学领域,人们已经探索了 2,6-二溴-4-异丙基苯酚的性质。Richards 和 Evans (1977) 研究了它在乙腈中的阳极氧化,提供了对其电化学行为的见解 (Richards 和 Evans,1977)。
抗氧化潜力
Murphy 等人 (1992) 研究了 2,6-二溴-4-异丙基苯酚的抗氧化特性,证明了其作为自由基清除剂的潜力。这项研究表明它可能用于对抗氧化应激相关疾病 (Murphy 等,1992)。
定量技术
Langmaier 等人 (2011) 提出了一种电化学定量 2,6-二溴-4-异丙基苯酚的不同方法,这对于监测其在各种环境中的浓度可能很有价值 (Langmaier 等,2011)。
合成和化学工程
Yadav 和 Salgaonkar (2005) 专注于通过苯酚异丙基化合成 2,6-二溴-4-异丙基苯酚,为化学工程和工业生产提供了有价值的信息 (Yadav 和 Salgaonkar,2005)。
神经药理学
2,6-二溴-4-异丙基苯酚已因其对小鼠海马神经元中 GABAA 受体的作用而受到探索,表明其在神经药理学和麻醉学中的潜在应用 (Orser 等,1994)。
安全和危害
未来方向
作用机制
Target of Action
2,6-Dibromo-4-isopropylphenol is a type of organic compound It’s known that this compound is used in degradation studies, indicating its potential role in environmental remediation .
Mode of Action
It has been used in reductive photodegradation studies . In these studies, the compound is subjected to photocatalytic degradation, a process that involves the absorption of light by a photocatalyst, leading to the generation of reactive species that can degrade the compound .
Biochemical Pathways
The compound has been used in studies involving advanced oxidation processes (aops), which are techniques commonly used for the decomposition of non-biodegradable organic pollutants .
Result of Action
It’s known that the compound can be effectively degraded through photocatalysis . This suggests that the compound may have potential applications in environmental remediation, particularly in the degradation of organic pollutants.
生化分析
Biochemical Properties
2,6-Dibromo-4-isopropylphenol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes like cytochrome P450, which is involved in the metabolism of many substances. The interaction between 2,6-Dibromo-4-isopropylphenol and cytochrome P450 can lead to the inhibition or activation of the enzyme, affecting the metabolic pathways in which it is involved .
Cellular Effects
2,6-Dibromo-4-isopropylphenol has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, 2,6-Dibromo-4-isopropylphenol can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 2,6-Dibromo-4-isopropylphenol involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes, leading to either inhibition or activation. For example, 2,6-Dibromo-4-isopropylphenol can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dibromo-4-isopropylphenol can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that 2,6-Dibromo-4-isopropylphenol can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2,6-Dibromo-4-isopropylphenol vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, 2,6-Dibromo-4-isopropylphenol can be toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels .
Metabolic Pathways
2,6-Dibromo-4-isopropylphenol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism. This compound can affect metabolic flux and alter the levels of various metabolites. For instance, 2,6-Dibromo-4-isopropylphenol can increase the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage .
Transport and Distribution
Within cells and tissues, 2,6-Dibromo-4-isopropylphenol is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. For example, 2,6-Dibromo-4-isopropylphenol can bind to plasma proteins, influencing its distribution and bioavailability .
Subcellular Localization
The subcellular localization of 2,6-Dibromo-4-isopropylphenol is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, 2,6-Dibromo-4-isopropylphenol can accumulate in the mitochondria, where it can affect mitochondrial function and induce apoptosis .
属性
IUPAC Name |
2,6-dibromo-4-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSJZFDHMKBPRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629432 | |
| Record name | 2,6-Dibromo-4-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2432-16-8 | |
| Record name | 2,6-Dibromo-4-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,6-Dibromo-4-isopropylphenol formed in the environment?
A: 2,6-Dibromo-4-isopropylphenol is identified as a key degradation product of the flame retardant tetrabromobisphenol A (TBBPA). Research shows that TBBPA can be broken down through various oxidative processes, including reactions with chlorine [], permanganate [], and enzymatic reactions catalyzed by laccases []. These processes often involve the formation of a 2,6-dibromo-4-isopropylphenol carbocation intermediate, which further reacts to yield 2,6-Dibromo-4-isopropylphenol and other products.
Q2: How is 2,6-Dibromo-4-isopropylphenol detected and analyzed in environmental samples?
A: Researchers employed advanced analytical techniques like High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) to identify and characterize 2,6-Dibromo-4-isopropylphenol within a mixture of TBBPA degradation products [, ]. Specifically, a novel precursor ion scan (PIS) approach targeting bromine isotopes (m/z 79 and 81) proved effective in selectively detecting this compound and elucidating its structure based on fragmentation patterns.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)
